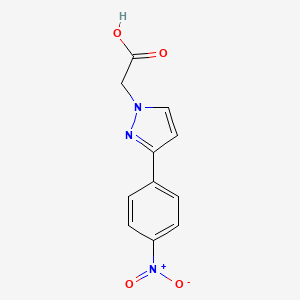

3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(4-nitrophenyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)7-13-6-5-10(12-13)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCBOUXODIHCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260976 | |

| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-09-3 | |

| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitrophenyl group and an acetic acid moiety can further modulate their pharmacological properties.[1][2][3] This document details a reliable synthetic pathway, from the initial Claisen-Schmidt condensation to the final hydrolysis, and outlines the essential analytical techniques for structural confirmation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles, providing a robust framework for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of a vast array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][4][5] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. The title compound, this compound, incorporates three key pharmacophoric elements: the pyrazole core, a 4-nitrophenyl group, and an acetic acid side chain, suggesting its potential for diverse biological interactions.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is efficiently achieved through a three-step sequence. This strategy begins with the synthesis of a chalcone precursor, followed by the formation of the pyrazole ring, and concludes with the introduction of the acetic acid side chain and subsequent hydrolysis.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

The synthesis commences with a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones, commonly known as chalcones.[6] This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (4'-nitroacetophenone).

Protocol:

-

Dissolve 4'-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture at room temperature.[7]

-

Continue stirring for 2-4 hours, during which a precipitate will form.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Causality: The hydroxide base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone.

Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

The pyrazole ring is constructed through the cyclization of the synthesized chalcone with hydrazine hydrate.[7]

Protocol:

-

Dissolve the chalcone from Step 1 (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[6][7]

-

Add hydrazine hydrate (an excess, e.g., 2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone (Michael addition), followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Step 3: Synthesis of this compound

This final step involves the N-alkylation of the pyrazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Protocol - N-Alkylation:

-

To a solution of 3-(4-nitrophenyl)-1H-pyrazole (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (e.g., 1.5-2 equivalents).

-

Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 equivalents) to the suspension.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

-

The crude ester can be purified by column chromatography.

Causality - N-Alkylation: The base deprotonates the N-1 position of the pyrazole ring, creating a nucleophilic pyrazolate anion. This anion then displaces the halide from the ethyl haloacetate in an SN2 reaction to form the N-alkylated product.[8][9]

Protocol - Hydrolysis:

-

Dissolve the purified ethyl 3-(4-nitrophenyl)-1H-pyrazole-1-acetate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the ester spot by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a mineral acid (e.g., dilute HCl) to a pH of 2-3.

-

The precipitated carboxylic acid is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality - Hydrolysis: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[10]

Characterization of this compound

Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Caption: Analytical workflow for the characterization of the final product.

Physical Properties

| Property | Expected Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water at neutral pH. |

Spectroscopic Data

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | ~13.0 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH) |

| ~8.2 ppm (d, 2H) & ~7.9 ppm (d, 2H) | Protons of the 4-nitrophenyl ring | |

| ~7.5-8.0 ppm (two singlets or doublets, 2H) | Protons of the pyrazole ring | |

| ~5.0 ppm (singlet, 2H) | Methylene protons (-CH₂-) of the acetic acid side chain | |

| ¹³C NMR | ~170 ppm | Carbonyl carbon of the carboxylic acid |

| ~120-150 ppm | Aromatic carbons of the nitrophenyl and pyrazole rings | |

| ~50 ppm | Methylene carbon of the acetic acid side chain | |

| FT-IR (cm⁻¹) | 3300-2500 (broad) | O-H stretching of the carboxylic acid |

| ~1720 | C=O stretching of the carboxylic acid | |

| ~1590, 1490 | C=C and C=N stretching of the aromatic and pyrazole rings | |

| ~1520, 1340 | Asymmetric and symmetric NO₂ stretching | |

| Mass Spec (MS) | [M+H]⁺ or [M-H]⁻ | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉N₃O₄, MW: 247.21 g/mol ). |

Note on NMR: The exact chemical shifts may vary depending on the solvent used for analysis. For comparison, the ¹H NMR spectrum of 4-nitrophenylacetic acid shows aromatic protons in a similar region and a methylene singlet around 3.8 ppm.[11] The presence of the pyrazole ring will influence the shifts of the aromatic protons.

Note on FT-IR: The IR spectrum of pyrazole derivatives typically shows characteristic bands for C=N and C=C stretching in the region of 1600-1480 cm⁻¹.[12] The broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid functionality.

Note on Mass Spectrometry: The fragmentation pattern in mass spectrometry can provide further structural information. For pyrazole compounds, common fragmentation pathways include the loss of N₂ or HCN.[13]

Potential Applications and Future Directions

Derivatives of pyrazole acetic acid have been investigated for a variety of biological activities.[1] The presence of the 4-nitrophenyl group, a common moiety in pharmacologically active molecules, and the carboxylic acid group, which can participate in hydrogen bonding and salt formation, makes this compound a promising candidate for further biological evaluation. Potential areas of investigation include its antimicrobial, anti-inflammatory, and anticancer properties. Future work could involve the synthesis of analogues with different substituents on the phenyl and pyrazole rings to establish structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By providing a step-by-step protocol and explaining the rationale behind each experimental choice, this document serves as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis. The comprehensive characterization data presented will aid in the unambiguous identification and quality control of the synthesized compound, paving the way for its further investigation as a potential therapeutic agent.

References

- Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1491-1506.

- Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 4(4), 1425-1430.

- Asif, N., et al. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. E-Journal of Chemistry, 7(4), 1251-1256.

- Farooq, S., & Ngaini, Z. (2020).

- Kumar, A., et al. (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances, 13(45), 31631-31644.

- Goh, Y. M., et al. (2020). Synthesis of 1-acetyl-3,5-

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. jetir.org [jetir.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. akademisains.gov.my [akademisains.gov.my]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 11. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. | PDF or Rental [articles.researchsolutions.com]

The Pharmacophore of Flexibility: A Technical Guide to Pyrazole Acetic Acid Derivatives

Abstract

This technical guide provides a comprehensive analysis of pyrazole acetic acid derivatives, a privileged scaffold in medicinal chemistry exemplified by the NSAID Lonazolac. Beyond classical cyclooxygenase (COX) inhibition, this guide explores the scaffold’s evolving role in oncology (kinase inhibition) and antimicrobial therapeutics. We detail the structural causality governing bioactivity, provide self-validating synthetic protocols, and map the molecular logic of these derivatives using high-contrast visualization.

Structural Basis & Pharmacophore Logic

The pyrazole acetic acid scaffold derives its potency from a specific structural duality: the rigid, lipophilic pyrazole core and the flexible, ionizable acetic acid tail.

The "Anchor and Tail" Model

In drug design, this scaffold functions through a distinct bipartite mechanism:

-

The Pyrazole Core (The Anchor): A five-membered heterocycle that serves as a rigid spacer. Substituents at positions C3 and C5 (typically aryl groups) occupy hydrophobic pockets within target enzymes (e.g., the hydrophobic channel of COX-2).

-

The Acetic Acid Side Chain (The Tail): Unlike a direct carboxyl attachment, the methylene linker (–CH₂–COOH) introduces rotational freedom. This allows the carboxylate anion to orient precisely and form salt bridges with positively charged residues, such as Arg120 in COX enzymes.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR zones for this scaffold.

Figure 1: Pharmacophore map detailing the functional roles of the pyrazole acetic acid substructures.

Therapeutic Domain A: Anti-Inflammatory Activity

The classical application of this scaffold is non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Lonazolac is the archetype, acting as a potent inhibitor of prostaglandin synthesis.

Mechanism of Action: The COX Blockade

The acetic acid derivative mimics arachidonic acid. The carboxylate enters the COX active site, interacting with the guanidinium group of Arginine 120. Simultaneously, the pyrazole ring and its phenyl substituents block the channel, preventing the entry of the natural substrate (arachidonic acid).

Validated Protocol: In Vitro COX-2 Inhibition Assay

To ensure data reliability (Trustworthiness), we utilize a colorimetric screening assay rather than radioimmunoassays to minimize hazardous waste while maintaining high throughput capability.

Reagents:

-

COX-2 Enzyme (Human recombinant).

-

Arachidonic Acid (Substrate).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) – Colorimetric substrate.

-

Heme (Cofactor).

Step-by-Step Workflow:

-

Preparation: Dilute test compounds (pyrazole derivatives) in DMSO to 100x final concentration.

-

Enzyme Activation: Incubate COX-2 enzyme with Heme in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C. Causality: Heme is required to reconstitute the holoenzyme activity.

-

Inhibitor Binding: Add 10 µL of test compound to 96-well plate. Add activated enzyme solution. Incubate for 5 minutes. Causality: Allows the inhibitor to reach equilibrium within the hydrophobic channel.

-

Reaction Initiation: Add Arachidonic Acid and TMPD.

-

Detection: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is directly proportional to the specific COX activity.

-

Calculation:

Therapeutic Domain B: Oncology & Kinase Inhibition

Recent medicinal chemistry has pivoted this scaffold toward oncology. The pyrazole moiety acts as a bioisostere for the purine ring of ATP, allowing these derivatives to inhibit kinases (e.g., EGFR, VEGFR) and tubulin polymerization.

Comparative Bioactivity Data

The following table summarizes the shift from simple inflammation to complex oncology targets based on recent literature [1][5].

| Derivative Class | Primary Target | Cell Line / Assay | Activity (IC50) | Mechanism Note |

| Lonazolac | COX-1 / COX-2 | Whole Blood Assay | 0.08 µM (COX-1) | Classical NSAID mechanism. |

| 3,4-Diaryl Pyrazole | Tubulin | HeLa (Cervical) | 0.06 nM | Inhibits polymerization; disrupts mitosis. |

| Pyrazolo-Triazine | EGFR / PI3K | MDA-MB-231 | 4.39 ng/mL | Downregulates mTOR signaling cascade. |

| N-Acetyl Pyrazoline | CDK2 | MCF-7 (Breast) | 0.074 µM | Induces cell cycle arrest at G2/M phase. |

Anticancer Signaling Pathway

The diagram below illustrates how pyrazole derivatives intervene in the EGFR/PI3K signaling cascade.

Figure 2: Intervention of pyrazole derivatives in the EGFR-driven proliferation pathway.

Synthetic Strategies

To synthesize these derivatives, researchers typically employ the Knorr Pyrazole Synthesis or the Vilsmeier-Haack approach.[4] Below is a robust protocol for the synthesis of a Lonazolac-type precursor.

Protocol: Regioselective Synthesis via 1,3-Dicarbonyls

This method is preferred for its scalability and the ability to control regiochemistry by varying the solvent acidity.

Reaction Scheme:

Detailed Methodology:

-

Condensation: Dissolve 10 mmol of 4-chlorophenylhydrazine hydrochloride and 10 mmol of the appropriate

-keto ester (e.g., ethyl acetoacetate derivative) in 20 mL of Glacial Acetic Acid.-

Technical Insight: Acetic acid acts as both solvent and acid catalyst, promoting the formation of the hydrazone intermediate.

-

-

Cyclization: Reflux the mixture at 118°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The pyrazole ester will precipitate. Filter and wash with cold water.

-

Hydrolysis (The Critical Step): Dissolve the ester in THF:Water (1:1). Add LiOH (3 eq). Stir at room temperature for 12 hours.

-

Causality: LiOH is used instead of NaOH to prevent decarboxylation of sensitive substrates and ensure a cleaner hydrolysis of the sterically hindered ester.

-

-

Purification: Acidify to pH 3 with 1N HCl to precipitate the final pyrazole acetic acid. Recrystallize from Ethanol.[5]

Synthetic Workflow Visualization

Figure 3: Step-by-step synthetic pathway for generating pyrazole acetic acid derivatives.

References

-

Lonazolac: Mechanism and Classification. PubChem. National Library of Medicine. Available at: [Link]

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 2025. Available at: [Link]

-

Acetic Acid Mediated One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Pharmaceuticals, 2023. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Available at: [Link]

-

Structure-Activity Relationship of Pyrazole NSAIDs. Dove Medical Press, 2016. Available at: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. LONAZOLAC [drugs.ncats.io]

- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 5. revroum.lew.ro [revroum.lew.ro]

Structural Validation of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic Acid: A Spectroscopic Guide

Executive Summary & Molecular Architecture

In the development of anti-inflammatory agents (specifically COX-2 inhibitors) and kinase inhibitors, the pyrazole scaffold serves as a critical pharmacophore. This guide details the spectroscopic validation of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid .

Unlike simple characterization, this protocol addresses the specific challenge of regioisomerism . The alkylation of 3-(4-nitrophenyl)-1H-pyrazole can theoretically yield two isomers: the desired N1-acetic acid (1,3-disubstituted) and the N2-acetic acid (1,5-disubstituted) impurity. This guide provides the definitive spectral fingerprints to distinguish the active pharmaceutical ingredient (API) from its inactive regioisomers.

Molecular Specifications

-

IUPAC Name: 2-[3-(4-nitrophenyl)-1H-pyrazol-1-yl]acetic acid

-

Molecular Formula:

-

Molecular Weight: 247.21 g/mol

-

Key Features:

-

Electron-Deficient Ring: The 4-nitrophenyl group strongly deshields adjacent protons.

-

Acidic Tail: The N1-acetic acid moiety provides a distinct methylene singlet and exchangeable proton.

-

Analytical Workflow

The following decision tree outlines the logical flow for validating the synthesized compound, ensuring no step is wasted on impure material.

Figure 1: Analytical workflow for the isolation and validation of pyrazole-acetic acid derivatives.

Protocol 1: Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Rapid confirmation of functional group integrity (Nitro, Carboxylic Acid, Pyrazole core). Method: Attenuated Total Reflectance (ATR) is preferred for speed; KBr pellet is recommended if high-resolution fingerprinting is required for regulatory filing.

Critical Spectral Bands

The spectrum is dominated by the electron-withdrawing nature of the nitro group and the hydrogen-bonding network of the carboxylic acid.

| Functional Group | Frequency ( | Intensity | Vibrational Mode | Diagnostic Note |

| Carboxylic Acid | 2500 – 3300 | Medium, Broad | Characteristic "hump" overlapping | |

| Carbonyl | 1700 – 1725 | Strong | Indicates the free acid form (dimer). If salt, shifts to ~1600. | |

| Pyrazole Ring | 1590 – 1610 | Medium | Diagnostic of the heteroaromatic core.[1] | |

| Nitro (Ar- | 1510 – 1530 | Strong | Primary confirmation of nitration. | |

| Nitro (Ar- | 1330 – 1350 | Strong | Paired with the 1520 band. | |

| Ether/C-N | 1200 – 1250 | Medium | Pyrazole N1-Carbon bond. |

Scientist's Insight: If the carbonyl peak appears as a doublet or shifts significantly >1740 cm⁻¹, suspect ester formation (incomplete hydrolysis if synthesized from an ester precursor) or anhydride formation during drying.

Protocol 2: 1H-NMR Spectroscopy[2][3]

Objective: Definitive structural elucidation and regioisomer differentiation.

Solvent: DMSO-d6 is mandatory.

Predicted Chemical Shifts & Assignments

Base Frequency: 400 MHz / Ref: TMS (0.00 ppm)

| Proton (H) | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 12.5 – 13.5 | Broad Singlet | 1H | - | Exchangeable acidic proton. Disappears with |

| Ar-H (Ortho to | 8.20 – 8.35 | Doublet (d) | 2H | ~8.5-9.0 | Strongly deshielded by magnetic anisotropy of |

| Ar-H (Meta to | 7.95 – 8.10 | Doublet (d) | 2H | ~8.5-9.0 | Part of the AA'BB' system of the p-substituted ring. |

| Py-H5 | 7.80 – 7.90 | Doublet (d) | 1H | ~2.0-2.5 | Adjacent to N1. Deshielded by ring current. |

| Py-H4 | 6.90 – 7.00 | Doublet (d) | 1H | ~2.0-2.5 | Upfield. Characteristic of 4-unsubstituted pyrazoles. |

| 4.90 – 5.10 | Singlet (s) | 2H | - | Methylene bridge. Diagnostic for N-alkylation. |

Visualizing the Proton Environment

Figure 2: Connectivity map correlating chemical structure to NMR chemical shifts.

Critical Analysis: The Regioisomer Trap

In pyrazole chemistry, alkylating a 3-substituted pyrazole (tautomer with 5-substituted) can yield two products:

-

1,3-isomer (Target): 3-(4-nitrophenyl)-1-(carboxymethyl)pyrazole.

-

1,5-isomer (Impurity): 5-(4-nitrophenyl)-1-(carboxymethyl)pyrazole.

How to Distinguish:

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the

singlet (~5.0 ppm). -

Target (1,3-isomer): You will see NOE enhancement at Py-H5 (~7.8 ppm) because they are spatially close. You will NOT see enhancement of the phenyl protons.

-

Impurity (1,5-isomer): You will see NOE enhancement at the Phenyl protons (ortho positions) because the phenyl ring is now adjacent to the N1-substitution.

-

-

Chemical Shift Heuristic: In the 1,5-isomer, the phenyl ring twists out of coplanarity due to steric clash with the N1-group, often shielding the phenyl protons slightly compared to the planar 1,3-isomer.

References

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2] (General reference for functional group assignment).

-

PubChem. Compound Summary: 3-(4-nitrophenyl)-1H-pyrazole.[3][4] National Library of Medicine.[3] Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of 1-phenyl-1H-pyrazole-4-carboxaldehyde Derivatives. (Reference for pyrazole ring proton shifts). Available at: [Link]

-

MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles. (Reference for Nitro-group induced deshielding in NMR). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | C10H7N3O4 | CID 12189268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737071 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of Pyrazoles: An In-depth Technical Guide to Their Synthesis

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and drug development.[1][2] Its versatile structure is a key pharmacophore in a multitude of therapeutic agents, showcasing a wide array of biological activities including anti-inflammatory, anti-tumor, antimicrobial, and antiviral properties.[1][3] Notable drugs such as the anti-inflammatory agent Celecoxib and the obesity treatment Rimonabant feature this core structure, highlighting its significance.[2][4] Given their importance, the development of efficient and diverse synthetic strategies for pyrazole derivatives is a major focus of chemical research.[2][5]

This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and comparative data to inform experimental design. The guide will delve into classical condensation reactions, modern multicomponent strategies, and cycloaddition approaches, providing the foundational knowledge required for the rational design and synthesis of novel pyrazole-based compounds.

Classical Approaches: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains a widely utilized and versatile method for pyrazole synthesis.[6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[7][8]

Mechanism and Rationale

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][9] The use of an acid catalyst is crucial as it protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[8]

A critical aspect of the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[6][9] This selectivity is governed by the relative reactivity of the carbonyl groups; for instance, a ketone is generally more electrophilic than an ester. Furthermore, the nucleophilicity of the hydrazine's nitrogen atoms plays a role; the least hindered and most nucleophilic nitrogen will preferentially attack.[9]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes the synthesis of a pyrazolone, a common derivative, using a nano-ZnO catalyst, which offers an environmentally friendly approach.[10]

Materials:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Nano-ZnO catalyst

-

Solvent (e.g., ethanol)

Procedure:

-

A mixture of phenylhydrazine (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of nano-ZnO is taken in a round-bottom flask.

-

The mixture is refluxed in ethanol for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then purified, typically by recrystallization from a suitable solvent, to afford the desired 3-methyl-1-phenyl-1H-pyrazol-5-ol product.[10]

Multicomponent Reactions (MCRs): An Efficient Modern Approach

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a powerful tool for building molecular complexity with high atom economy and efficiency.[11][12] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[13][14]

Advantages and Common Strategies

The primary advantage of MCRs lies in their operational simplicity, reduction of waste by minimizing purification steps of intermediates, and the ability to rapidly generate diverse libraries of compounds.[11][12] For pyrazole synthesis, a common MCR strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine in the presence of a catalyst.[15]

Experimental Protocol: Three-Component Synthesis of a Tetrasubstituted Pyrazole

This protocol outlines a green, aqueous synthesis of a tetrasubstituted pyrazole using a surfactant as a catalyst.[16]

Materials:

-

Aryl aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Cetyltrimethylammonium bromide (CTAB) as catalyst

-

Water as solvent

Procedure:

-

To a stirred solution of the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and phenylhydrazine (1.0 eq) in water, a catalytic amount of CTAB is added.

-

The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.

-

Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

-

The crude product is washed with water and can be further purified by recrystallization.[16]

Comparative Data for Pyrazole Synthesis Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages | Yields |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid catalyst, Heat | Well-established, versatile | Potential regioselectivity issues | Good to Excellent |

| Multicomponent | Aldehyde, 1,3-Dicarbonyl, Hydrazine | Often catalytic, can be in green solvents | High atom economy, operational simplicity, diversity | Optimization can be complex | Good to Excellent[13][15] |

| [3+2] Cycloaddition | Diazo compound, Alkyne/Alkene | Heat or catalyst | High regioselectivity, functional group tolerance | Availability/stability of diazo compounds | Moderate to Good[17] |

[3+2] Cycloaddition Reactions: A Regioselective Route

1,3-Dipolar cycloaddition reactions represent another powerful strategy for synthesizing pyrazoles.[18] This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[17][18]

Mechanism and Regiocontrol

The reaction is a concerted [3+2] cycloaddition that forms the five-membered pyrazole ring in a single step. A key advantage of this method is the high degree of regioselectivity that can be achieved, which is often a challenge in condensation reactions.[17] The regiochemical outcome is dictated by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile. For instance, the reaction of diazo compounds with electron-deficient alkynes is often highly regioselective.[18]

Caption: Workflow for the one-pot synthesis of pyrazoles via cycloaddition.

Experimental Protocol: One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles

This protocol describes a one-pot synthesis where both the diazo compound and the alkyne dipolarophile are generated in situ.[17]

Materials:

-

Tosylhydrazone (derived from an aldehyde or ketone, 1.0 eq)

-

gem-Dibromoalkene (1.0 eq)

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

In a reaction vessel, the tosylhydrazone (1.0 eq), gem-dibromoalkene (1.0 eq), and sodium hydroxide are combined in THF.

-

The mixture is heated to 80 °C and stirred for approximately 10 hours. During this time, the base facilitates the in situ formation of the diazo compound from the tosylhydrazone and the 1-bromoalkyne from the gem-dibromoalkene.

-

These reactive intermediates then undergo a 1,3-dipolar cycloaddition.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated using standard workup procedures (e.g., extraction and chromatography). This method demonstrates high regioselectivity and good functional group tolerance.[17]

Green and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. For pyrazole synthesis, this includes the use of green solvents like water, solvent-free reaction conditions, and the application of reusable catalysts.[16][19] Microwave-assisted synthesis has also gained traction as it can significantly reduce reaction times and improve yields.[10][20] Many of the modern methods, including aqueous MCRs and catalyst-driven Knorr variations, align with the principles of green chemistry by improving energy efficiency and reducing waste.[11][21]

Conclusion and Future Outlook

The synthesis of pyrazole derivatives remains a dynamic and evolving field of chemical research. While classical methods like the Knorr synthesis continue to be mainstays, modern approaches such as multicomponent reactions and 1,3-dipolar cycloadditions offer significant advantages in terms of efficiency, diversity, and regiocontrol. The increasing emphasis on green chemistry is driving the innovation of sustainable protocols that utilize aqueous media, reusable catalysts, and energy-efficient techniques like microwave irradiation.

Future research will likely focus on the development of novel catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the application of chemo- and regioselective strategies to construct increasingly complex and biologically active pyrazole-containing molecules. These advancements will undoubtedly continue to fuel the discovery of new therapeutic agents and functional materials built upon this privileged heterocyclic scaffold.

References

[16] Bansal, R. K., & Singh, S. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 297–312. [3] Faria, J. V., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3325. Kumar, A., & Sharma, S. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 89(7), 4589–4599. [4] Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [15] Abdel-Aziz, H. A., et al. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 55(1), 123-129. [21] Hakimi Saryazdi, F., Golrasan, E., & Heidari, S. (2021). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry, 5(3), 325-334. [18] Vitale, F., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 119. [20] Kumar, V., & Singh, S. (2022). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Pharmaceutical Negative Results, 2233-2239. Zare, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 934-938. [17] Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. Colasson, B., et al. (2018). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(44), 6090-6094. [1] Sharma, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [5] Singh, A., & Kumar, R. (2022). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [11] El-Metwaly, N. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29113–29128. [2] Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology. [7] J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [8] Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Padwa, A., et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 549-551. [22] Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [14] Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 7857-7875. [12] Kumar, A., & Kumar, V. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [10] Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [23] Jewett, J. C., & Bertozzi, C. R. (2016). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. Journal of the American Chemical Society, 138(37), 11224–11227. [6] BenchChem. (2025). The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation. BenchChem. [9] Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education.

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. ijfmr.com [ijfmr.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) A Short Review on Synthesis of Pyrazole Derivatives & Their Properties [academia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]

- 18. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 21. ajgreenchem.com [ajgreenchem.com]

- 22. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 23. 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid

A Technical Guide on Pharmacological Targets & Structural Utility

Executive Summary

3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid (CAS: 959582-09-3) represents a specialized bioactive scaffold in medicinal chemistry.[1] Characterized by a pyrazole core substituted with a para-nitrophenyl group and an N-linked acetic acid tail, this molecule serves as a critical pharmacophore for designing agents against inflammation, diabetic complications, and microbial infection.[2]

This guide analyzes the potential therapeutic targets of this compound, grounding its utility in Structure-Activity Relationship (SAR) principles. It is designed for drug developers seeking to leverage the pyrazole-1-acetic acid motif for lead optimization.

Chemical Profile & Structural Logic[4]

The therapeutic versatility of this compound stems from its three distinct structural domains, each interacting with specific biological pockets:

| Structural Domain | Chemical Feature | Pharmacological Function |

| Pyrazole Core | 5-membered aromatic heterocycle | Acts as a rigid scaffold; mimics the central ring of COX-2 inhibitors (e.g., Celecoxib). |

| N-Acetic Acid Tail | Carboxylic acid (-CH2COOH) | Anionic Anchor: Mimics the carboxylate of arachidonic acid (COX) or binds to anion-binding pockets (Aldose Reductase). |

| 4-Nitrophenyl Group | Electron-withdrawing aromatic ring | Hydrophobic Interaction: Fits into lipophilic pockets; the nitro group ( |

Primary Therapeutic Targets

Based on structural homology and pharmacological data of pyrazole-acetic acid derivatives, this molecule is a high-probability ligand for the following targets:

A. Cyclooxygenase-2 (COX-2) | Anti-Inflammatory

The pyrazole core is a privileged structure for COX-2 inhibition.[2]

-

Mechanism: The molecule competes with arachidonic acid. The N-acetic acid group forms an ionic bond with Arg120 at the entrance of the COX active site, while the 4-nitrophenyl moiety inserts into the hydrophobic channel.

-

Therapeutic Utility: Relief of inflammation (RA/OA) with potentially reduced gastric toxicity compared to traditional NSAIDs due to COX-2 selectivity.

B. Aldose Reductase (ALR2) | Diabetic Complications

Aldose reductase converts glucose to sorbitol; its overactivity leads to diabetic cataracts and neuropathy.

-

Mechanism: The carboxylic acid head binds to the anion-binding pocket (involving Tyr48, His110, Trp111) of the enzyme. The hydrophobic pyrazole-nitrophenyl tail occupies the specificity pocket, preventing substrate entry.

-

Therapeutic Utility: Prevention of diabetic retinopathy and neuropathy.

C. Bacterial DNA Gyrase | Antimicrobial

Derivatives of pyrazole-1-acetic acid, particularly hydrazides synthesized from this acid, exhibit broad-spectrum antibacterial activity.

-

Mechanism: Interference with bacterial DNA replication by stabilizing the DNA-gyrase complex, preventing supercoiling.

Mechanistic Pathway: COX-2 Inhibition

The following diagram illustrates the interference of this compound within the inflammatory arachidonic acid cascade.

Caption: Competitive inhibition of COX-2 by the pyrazole-acetic acid scaffold prevents the conversion of Arachidonic Acid to Pro-inflammatory Prostaglandins.

Experimental Validation Protocols

To validate the activity of this compound, the following standard assays are recommended.

Protocol A: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human COX-2.

-

Reagent Preparation:

-

Dissolve test compound in DMSO (Final concentration <1%).

-

Prepare Heme-Reagent and Arachidonic Acid (substrate).

-

-

Incubation:

-

Mix recombinant COX-2 enzyme with the test compound in Tris-HCl buffer (pH 8.0).

-

Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

-

Incubate for 2 minutes.

-

-

Measurement:

-

Measure absorbance at 590 nm (peroxidase activity of COX).

-

Calculation: % Inhibition =

.

-

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Assess efficacy against S. aureus and E. coli.

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland). -

Dilution: Prepare serial 2-fold dilutions of the pyrazole compound in Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

-

Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how structural modifications to the this compound core influence biological activity, based on analog studies.

| Modification Site | Chemical Change | Effect on Activity |

| N1-Position | Esterification of Acetic Acid | Decreases COX/ALR2 activity (loss of ionic anchor); Increases membrane permeability (Pro-drug). |

| N1-Position | Conversion to Hydrazide | Increases Antimicrobial activity; creates metal-chelating sites. |

| C3-Position | Replacement of Nitro ( | Increases water solubility; may alter binding affinity to hydrophobic pockets. |

| C3-Position | Replacement of Nitro with H | Decreases potency significantly (loss of electronic interaction). |

References

-

Smolecule. (2023).[2] (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Structure and Biological Activity. Retrieved from

-

Asian Journal of Chemistry. (2020). Synthesis and Antimicrobial Activity of Pyrazole-1-acetyl Derivatives. Retrieved from

-

ChemicalBook. (2023). This compound Product Properties. Retrieved from

-

BenchChem. (2023). Structure-Activity Relationships of Pyrazole-1-acetic acid Derivatives. Retrieved from

Sources

From Serendipity to Scaffold: The Enduring Legacy of Pyrazoles in Medicine

A Technical Guide to the Discovery, History, and Therapeutic Revolution of Pyrazole-Based Compounds

Introduction: The Privileged Pyrazole Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. Among these, the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, holds a place of distinction.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have rendered it a "privileged scaffold" – a recurring motif in a multitude of clinically successful drugs.[1][3] This guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds in medicine, tracing their evolution from a 19th-century synthetic curiosity to a central component in modern therapeutic arsenals. We will delve into the key discoveries, the scientific rationale behind their development, and the clinical impact of these remarkable molecules.

The Dawn of Pyrazole Chemistry: A Fortuitous Discovery

The story of pyrazoles in medicine begins not with a targeted drug discovery program, but with a serendipitous finding in the burgeoning field of synthetic organic chemistry. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, unexpectedly produced a novel compound: 1-phenyl-3-methyl-5-pyrazolone.[4][5] This reaction, now famously known as the Knorr pyrazole synthesis, involved the condensation of ethyl acetoacetate with phenylhydrazine.[4][5] This seminal discovery laid the groundwork for the entire field of pyrazole chemistry and, unbeknownst at the time, for a new class of therapeutic agents.[4]

Shortly after its synthesis, a derivative of Knorr's pyrazolone, named Antipyrine (phenazone), was found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[6][7][8] Patented in 1883, Antipyrine became one of the first synthetic medicines to be widely marketed, heralding a new era of drug development.[7] Its success spurred further investigation into the medicinal potential of this novel heterocyclic system.

The First Wave: Early Pyrazole-Based Therapeutics

Following the success of Antipyrine, the early 20th century saw the development of several other pyrazole-based drugs. These early compounds were primarily non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

Phenylbutazone: A Potent but Problematic Anti-inflammatory

Introduced in the early 1950s, phenylbutazone was a powerful NSAID used for treating arthritis and other inflammatory conditions in both humans and animals.[9][10][11] It offered significant symptomatic relief and was considered a less expensive alternative to the then-new "wonder drug," cortisone.[10][11] However, its use was soon associated with severe side effects, including gastrointestinal bleeding, liver and kidney damage, and life-threatening blood disorders like aplastic anemia.[12][13] These safety concerns ultimately led to its withdrawal from human use in most Western countries by the mid-1980s.[9][10] The story of phenylbutazone served as a crucial lesson in the importance of balancing efficacy with safety in drug development.

The Modern Era: Rational Design and Targeted Therapies

The latter half of the 20th century witnessed a paradigm shift in drug discovery, moving from serendipitous findings to rational, structure-based design. This new approach, coupled with a deeper understanding of disease biology, led to the development of highly targeted and safer pyrazole-based medicines.

Celecoxib: A Selective COX-2 Inhibitor

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a major breakthrough in inflammation research. While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[14][15][16] This understanding provided a clear rationale for developing selective COX-2 inhibitors that could provide the anti-inflammatory benefits of traditional NSAIDs without the gastrointestinal side effects associated with COX-1 inhibition.[14][15]

In 1999, Celecoxib (Celebrex®), a trisubstituted pyrazole derivative, was approved as the first selective COX-2 inhibitor.[3] Its chemical structure allows it to bind selectively to the active site of the COX-2 enzyme.[14] The synthesis of celecoxib, first described in 1997, involves the condensation of a 1,3-dicarbonyl compound with (4-sulfamoylphenyl)hydrazine to form the core 1,5-diarylpyrazole structure. Celecoxib quickly became a blockbuster drug for the treatment of various inflammatory conditions, including osteoarthritis and rheumatoid arthritis, and remains one of the top-selling pyrazole-based drugs.[3][17]

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by Celecoxib.

Sildenafil: A Serendipitous Discovery with a Twist

The story of Sildenafil (Viagra®) is another fascinating example of serendipity in drug discovery, but with a modern twist of rational drug design.[3] Initially developed as a treatment for angina, a type of chest pain, researchers at Pfizer were investigating compounds that could inhibit the phosphodiesterase type 5 (PDE5) enzyme, which was thought to play a role in regulating blood pressure.[18][19] The pyrazolopyrimidinone scaffold was identified as a promising starting point for designing potent and selective PDE5 inhibitors.[20]

During clinical trials for angina, sildenafil showed limited efficacy. However, an unexpected side effect was frequently reported by male participants: an increase in erections.[19] This led to a strategic pivot in its development, and in 1998, sildenafil was approved for the treatment of erectile dysfunction.[3][19] Sildenafil's mechanism of action involves the inhibition of PDE5 in the corpus cavernosum of the penis, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation and increased blood flow.[18]

Rimonabant: A Cautionary Tale

The development of Rimonabant (Acomplia®), a pyrazole-based cannabinoid receptor 1 (CB1) antagonist, highlights the challenges and potential pitfalls of targeting complex biological systems. The endocannabinoid system is known to regulate appetite and metabolism, making the CB1 receptor an attractive target for anti-obesity drugs.[21][22] Rimonabant was designed to block this receptor and was approved in Europe in 2006 for the treatment of obesity.[23]

While it did lead to significant weight loss, post-marketing surveillance revealed serious psychiatric side effects, including depression, anxiety, and an increased risk of suicidal ideation.[21][24][25] These adverse effects were attributed to the blockade of CB1 receptors in the brain, which are involved in mood regulation.[21] As a result, Rimonabant was withdrawn from the market in 2008.[21][24][25] The case of Rimonabant underscores the critical importance of thoroughly understanding the on- and off-target effects of a drug, particularly those that act on the central nervous system.

The Versatility of the Pyrazole Scaffold: Beyond Inflammation and Lifestyle Drugs

The applications of pyrazole-based compounds in medicine extend far beyond NSAIDs and lifestyle drugs. The versatility of the pyrazole scaffold has been exploited to develop drugs for a wide range of therapeutic areas, including:

-

Oncology: Several pyrazole derivatives have been developed as kinase inhibitors for the treatment of cancer.[1][26] For example, Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat certain types of non-small cell lung cancer.[3]

-

Infectious Diseases: The pyrazole nucleus is found in some antibacterial and antifungal agents.[27][28]

-

Neurological Disorders: Pyrazole-containing compounds have been investigated for their potential in treating a variety of neurological conditions.[28]

Synthetic Methodologies: Building the Pyrazole Core

The widespread use of pyrazoles in medicinal chemistry is due in no small part to the development of efficient and versatile synthetic methods for their preparation.

The Knorr Pyrazole Synthesis and its Variations

The classical Knorr synthesis, involving the reaction of a β-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole synthesis.[29][30] Over the years, numerous variations and improvements have been developed to enhance the efficiency, regioselectivity, and substrate scope of this reaction.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 7. Phenazone - Wikipedia [en.wikipedia.org]

- 8. umaryland.cloud-cme.com [umaryland.cloud-cme.com]

- 9. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. cfsre.org [cfsre.org]

- 13. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. news-medical.net [news-medical.net]

- 17. jchr.org [jchr.org]

- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Endocannabinoid System Treatment for Obesity: UK Evidence and Safety [boltpharmacy.co.uk]

- 22. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 23. Sanofi Aventis withdraws rimonabant NDA [healio.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 29. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Preliminary In-Vitro Screening of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid: A Strategic Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous scientific evaluation. The initial in-vitro screening is a critical juncture, providing the foundational data that dictates the future trajectory of a research program. This guide is designed to serve as a comprehensive, field-proven manual for conducting the preliminary in-vitro assessment of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our objective is to equip researchers with the strategic insights and detailed methodologies required to generate robust, interpretable, and actionable data.

Introduction: Deconstructing the Candidate

The molecule can be dissected into three key pharmacophoric components:

-

The Pyrazole Core: This five-membered heterocycle is a versatile scaffold known for its ability to engage with a multitude of biological targets.[1]

-

The 4-Nitrophenyl Moiety: The presence of a nitro group, a strong electron-withdrawing feature, at the para position of the phenyl ring is a common structural alert in compounds with demonstrated antimicrobial and cytotoxic potential.[4]

-

The Acetic Acid Side Chain: This functional group can significantly influence the compound's physicochemical properties, such as solubility, and provides a handle for potential metabolic conjugation or further chemical modification.

This structural composition logically dictates a primary screening strategy focused on three key areas of biological activity: Cytotoxicity , Antimicrobial Efficacy , and Anti-inflammatory Potential .

The Screening Cascade: A Strategic Workflow

A tiered, parallel screening approach, or "screening cascade," is the most efficient strategy for early-stage drug discovery.[5] It allows for the simultaneous evaluation of multiple biological activities, providing a holistic initial profile of the compound's potential. This prevents premature focus on a single perceived activity while potentially missing other, more potent effects.

Caption: The arachidonic acid cascade and the role of COX-1/COX-2 enzymes.

Data Presentation

Table 3: Template for Summarizing COX Inhibition Data

| Target | Compound | IC₅₀ (µM) | Selectivity Index (SI)² |

| COX-1 | This compound | e.g., 15.2 | e.g., 0.2 |

| COX-2 | This compound | e.g., 3.1 | N/A |

| COX-1 | Celecoxib (Control) | e.g., 12.0 | e.g., 0.006 |

| COX-2 | Celecoxib (Control) | e.g., 0.07 | N/A |

² Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value >1 indicates COX-2 selectivity.

Conclusion and Path Forward

The completion of this preliminary in-vitro screening cascade will yield a foundational dataset profiling the bioactivity of this compound. The IC₅₀ and MIC values will provide a clear, quantitative measure of the compound's potency in cytotoxic, antimicrobial, and anti-inflammatory contexts. The selectivity indices will offer the first glimpse into its potential therapeutic window. Promising results, such as high potency against a cancer cell line with low toxicity to normal cells, broad-spectrum antimicrobial activity, or selective inhibition of COX-2, will provide the necessary impetus for advancing the compound to the next stage of the drug discovery workflow, which may include mechanism-of-action studies, lead optimization, and eventual in-vivo efficacy testing.

References

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Thermo Scientific. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]

-

Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth Dilution Method for determining MIC and MBC values of disinfectants against tested bacteria. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

- Luber, P., Bartelt, E., Genschow, E., Wagner, J., & Hahn, H. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1062–1068.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

MDPI. (2025, February 23). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

PubMed. (2019, June 1). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High Throughput Virtual Screening Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.

-

National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

-

Longdom. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

-

QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

-

ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved from [Link]

-

MDPI. (2018, October 6). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Retrieved from [Link]

-

AIP Publishing. (2022, December 29). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Retrieved from [Link]

-

ResearchGate. (2021, October 16). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid, a valuable heterocyclic building block in medicinal chemistry. Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their presence in numerous FDA-approved pharmaceuticals.[1][2] The protocol begins with the N-alkylation of the commercially available precursor, 3-(4-nitrophenyl)-1H-pyrazole, using ethyl chloroacetate to form an ester intermediate. This is followed by a robust saponification and acidification process to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, a self-validating characterization framework, and a comprehensive workflow to ensure reproducibility and high purity of the target compound.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core structure of drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The metabolic stability of the pyrazole ring makes it a favored scaffold in the development of novel therapeutics.[2] Specifically, pyrazole-acetic acid derivatives serve as crucial intermediates for creating more complex molecules with tailored pharmacological profiles. The title compound, this compound, combines the versatile pyrazole core with a reactive carboxylic acid handle and an electron-withdrawing nitro group, making it a highly useful synthon for further chemical elaboration in drug discovery programs.[6] This protocol details a reliable and scalable method for its preparation.

Synthetic Strategy Overview

The synthesis is achieved via a two-step sequence starting from 3-(4-nitrophenyl)-1H-pyrazole.

-

Step A: N-Alkylation. The pyrazole nitrogen is deprotonated using a mild base, potassium carbonate, to form a nucleophilic pyrazolide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with ethyl chloroacetate to yield the intermediate, ethyl 3-(4-nitrophenyl)-1H-pyrazole-1-acetate.

-

Step B: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions (saponification) using sodium hydroxide. Subsequent acidification with hydrochloric acid protonates the resulting carboxylate salt, precipitating the final product, this compound.

Caption: Synthetic workflow for this compound.

Materials and Equipment

Reagents

| Reagent | Formula | Purity | Supplier |

| 3-(4-Nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | ≥98% | Commercial |

| Ethyl Chloroacetate | C₄H₇ClO₂ | ≥99% | Commercial |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Anhydrous, ≥99% | Commercial |

| Acetonitrile (CH₃CN) | CH₃CN | Anhydrous, ≥99.8% | Commercial |

| Sodium Hydroxide (NaOH) | NaOH | Pellets, ≥98% | Commercial |

| Hydrochloric Acid (HCl) | HCl | 37% (conc.) | Commercial |

| Ethanol (C₂H₅OH) | C₂H₅OH | 95% or Absolute | Commercial |

| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Commercial |

| Hexanes | C₆H₁₄ | ACS Grade | Commercial |

| Deionized Water | H₂O | - | In-house |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Melting point apparatus

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethyl chloroacetate is a lachrymator and toxic; handle with care.

Part A: Synthesis of Ethyl 3-(4-nitrophenyl)-1H-pyrazole-1-acetate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-nitrophenyl)-1H-pyrazole (1.89 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and 40 mL of anhydrous acetonitrile.

-

Alkylation: Begin stirring the suspension and add ethyl chloroacetate (1.35 g, 1.18 mL, 11.0 mmol, 1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

-

Causality: Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation barrier for the SN2 reaction while being a suitable polar aprotic solvent that does not interfere with the nucleophile. Potassium carbonate is a mild, insoluble base that is easily removed by filtration; its role is to deprotonate the acidic N-H of the pyrazole.

-

-

Monitoring: Monitor the reaction progress using TLC (eluent: 30% ethyl acetate in hexanes). The starting pyrazole will have a lower Rf value than the newly formed, less polar ester product. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate using a Buchner funnel and wash the solid with a small amount of acetonitrile (2 x 5 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.

-

Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified white to pale yellow crystals, wash with cold water, and dry under vacuum.

-

Expected Yield: 80-90%.

-

Characterization (Intermediate): Melting point, ¹H NMR, FT-IR.

-

Part B: Hydrolysis to this compound

-

Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 3-(4-nitrophenyl)-1H-pyrazole-1-acetate (2.21 g, 8.0 mmol) in 30 mL of ethanol.

-

Hydrolysis: Prepare a solution of sodium hydroxide (0.48 g, 12.0 mmol, 1.5 eq) in 15 mL of deionized water and add it to the flask.

-

Reaction: Stir the mixture vigorously at room temperature for 3-4 hours.

-

Causality: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of an ethanol/water co-solvent system ensures the solubility of both the organic ester and the aqueous base.

-

-

Monitoring: Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes with 1% acetic acid). The reaction is complete when the starting ester spot (higher Rf) is fully converted to the carboxylate salt spot (baseline).

-

Work-up: Once the reaction is complete, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 20 mL of water.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (approx. 1-2 mL) dropwise with stirring until the pH is approximately 2. A precipitate will form.

-